molecular formula C16H20O2Si B1428321 {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol CAS No. 1244855-82-0

{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol

Cat. No. B1428321
CAS RN: 1244855-82-0
M. Wt: 272.41 g/mol
InChI Key: NSLSMMYEIKOAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for “{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol” is 1S/C16H20O2Si/c1-18-14-8-6-9-15(11-14)19(2,3)16-10-5-4-7-13(16)12-17/h4-11,17H,12H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol” is a solid substance .

Scientific Research Applications

  • Asymmetric Synthesis of α-Hydroxy Esters:

    • (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol has been synthesized and used as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters. This process is based on bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).
  • Positive Working Photoresists:

    • Acid-labile polymers of methacrylates of 2-(p-substituted phenyl)propanol-2 and bis(p-methoxyphenyl)methanol have been evaluated as visible light-sensitive positive-type resists. These resists find applications in relief holography (Ohe & Ichimura, 1992).
  • Electrosynthesis Applications:

    • Anodic oxidation of 2-methoxy-3,3,3-trifluoropropyl phenyl sulfide in methanol has been utilized to produce α-methoxylated products. This method has applications in synthetic chemistry, especially in introducing carbon nucleophiles into specific molecular positions with moderate yields and high diastereoselectivity (Furuta & Fuchigami, 1998).
  • Catalysis in Organic Chemistry:

    • Studies have been conducted on the catalytic methanolysis of dimethyl aryl phosphate triesters, where specific aryl groups contain methoxycarbonyl substituents. This process is catalyzed by La3+ and finds importance in the field of organic synthesis (Edwards, Liu, Garrett, Neverov, & Brown, 2009).
  • Study of Lipid Dynamics:

    • Methanol, a common solubilizing agent for transmembrane proteins/peptides, has been shown to significantly impact lipid dynamics in biological and synthetic membranes. This research provides insights into the effects of solvents like methanol on bilayer compositional stability, crucial for cell survival and protein reconstitution (Nguyen et al., 2019).
  • Antimicrobial Screening:

    • The compound 4-[3-(4-methoxy-phenyl)-allylideneamino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one synthesized in dry methanol has shown significant antimicrobial activity. This application is particularly relevant in developing new antimicrobial agents (Obasi et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

[2-[(3-methoxyphenyl)-dimethylsilyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O2Si/c1-18-14-8-6-9-15(11-14)19(2,3)16-10-5-4-7-13(16)12-17/h4-11,17H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLSMMYEIKOAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)[Si](C)(C)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301231817
Record name 2-[(3-Methoxyphenyl)dimethylsilyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol

CAS RN

1244855-82-0
Record name 2-[(3-Methoxyphenyl)dimethylsilyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1244855-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Methoxyphenyl)dimethylsilyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {2-[(3-methoxyphenyl)dimethylsilyl]phenyl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol
Reactant of Route 2
Reactant of Route 2
{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol
Reactant of Route 3
{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol
Reactant of Route 5
{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol
Reactant of Route 6
Reactant of Route 6
{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.